molecular formula C16H16N2O5S B4396377 ETHYL 2-[4-(ACETYLOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-[4-(ACETYLOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4396377
M. Wt: 348.4 g/mol
InChI Key: JKMRBUYXTDCEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[4-(acetyloxy)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(ACETYLOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Acetyloxybenzoyl Group: The acetyloxybenzoyl group can be introduced through an acylation reaction using acetic anhydride and a suitable benzoyl chloride derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(acetyloxy)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzoyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or benzoyl derivatives.

Scientific Research Applications

Ethyl 2-{[4-(acetyloxy)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Chemical Biology: It is used as a probe to study biological pathways and processes.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(ACETYLOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Ethyl 2-{[4-(acetyloxy)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Ethyl 2-amino-4-methylthiazole-5-carboxylate: Similar structure but lacks the acetyloxybenzoyl group.

    2-Aminothiazole: A simpler thiazole derivative with a broad range of biological activities.

    Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups.

The uniqueness of ETHYL 2-[4-(ACETYLOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(4-acetyloxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-4-22-15(21)13-9(2)17-16(24-13)18-14(20)11-5-7-12(8-6-11)23-10(3)19/h5-8H,4H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMRBUYXTDCEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804518
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-[4-(ACETYLOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 2-[4-(ACETYLOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 2-[4-(ACETYLOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 2-[4-(ACETYLOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 2-[4-(ACETYLOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 2-[4-(ACETYLOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

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